1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Description
1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a pyrazole derivative characterized by a 2,4-dichlorophenyl group attached via a nitroethyl chain to a 3,5-dimethyl-substituted pyrazole ring. This compound’s structure combines electron-withdrawing substituents (chlorine, nitro groups) with a heterocyclic pyrazole core, which may confer unique reactivity, stability, or biological activity.
Properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-8-5-9(2)18(16-8)13(7-17(19)20)11-4-3-10(14)6-12(11)15/h3-6,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBCWPIVUUWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with nitromethane in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures (50°C to 80°C).
Cyclization: Hydrazine hydrate, ethanol solvent, reflux conditions.
Major Products:
Reduction: 1-[1-(2,4-Dichlorophenyl)-2-aminoethyl]-3,5-dimethylpyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is C12H13Cl2N3O2. It features a pyrazole ring substituted with a nitroethyl group and a dichlorophenyl moiety. The structural characteristics contribute to its biological activity and interaction with various biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Study: Anti-Inflammatory Activity
- In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their anti-inflammatory effects in vitro and in vivo. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders .
Agrochemical Applications
This compound has also been explored for its efficacy as a pesticide. Its structural features allow it to interact with specific biological pathways in pests, leading to effective pest control.
Case Study: Insecticidal Activity
- A study conducted by agricultural researchers highlighted the insecticidal properties of this compound against common agricultural pests. The compound showed high mortality rates in treated insects compared to controls, indicating its potential as an environmentally friendly pesticide option .
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Significant | Journal of Medicinal Chemistry |
| Insecticidal | High | Agricultural Research Study |
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
* Calculated based on structural analogs.
Structural Differences and Implications
Substituent Position on Phenyl Ring: The 2,4-dichlorophenyl group in the target compound contrasts with the 4-chlorophenyl analog () and the 2,5-dichlorophenyl variant ().
Functional Groups :
- The nitroethyl group distinguishes the target compound from esters like Mefenpyr-diethyl (). Nitro groups are associated with explosive properties (e.g., high energy density) but may also influence pesticidal activity by modulating lipophilicity and metabolic degradation .
Pyrazole Core Modifications :
- The 3,5-dimethylpyrazole structure is conserved across several analogs, suggesting this configuration stabilizes the heterocyclic ring. However, Mefenpyr-diethyl features a 4,5-dihydro-5-methyl pyrazole, which reduces aromaticity and introduces conformational flexibility, likely enhancing its role as a herbicide safener .
Pharmacological and Industrial Relevance
- Pesticidal Activity :
Mefenpyr-diethyl () demonstrates how pyrazole derivatives with ester functionalities are leveraged in agriculture. The target compound’s nitro group may offer alternative mechanisms of action, though empirical data are lacking . - Explosive Potential: Nitro-substituted pyrazoles, such as those studied in and , highlight the role of nitro groups in enhancing detonation velocity and thermal stability. The target compound’s nitroethyl chain could position it as a candidate for insensitive high-energy materials .
Notes
Structural Sensitivity: Minor changes in substituent positions (e.g., 2,4-dichloro vs. 2,5-dichloro) significantly alter physicochemical properties and applications.
Data Gaps : Empirical data on the target compound’s biological activity, toxicity, and stability are absent in the provided evidence, highlighting the need for further research.
Contradictions: No direct contradictions were identified, but the absence of explicit data on the target compound limits comparative analysis.
Biological Activity
1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name: this compound
- Molecular Formula: C12H12Cl2N4O2
- Molecular Weight: 303.15 g/mol
- CAS Number: Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-inflammatory and neuroprotective properties. Below are key findings from recent research:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
Mechanism of Action:
- Inhibition of NF-κB signaling pathway.
- Reduction in nitric oxide production in activated microglia .
Neuroprotective Effects
The compound has shown potential in protecting dopaminergic neurons from neuroinflammation-related damage. In vitro studies have demonstrated that it can mitigate the effects of lipopolysaccharide (LPS)-induced neuroinflammation by reducing the release of pro-inflammatory mediators .
Case Study:
In a study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with the compound resulted in improved behavioral outcomes and protection against neuronal loss .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazoles have been documented to possess antibacterial and antifungal activities .
Research Findings:
- Compounds with similar pyrazole structures have demonstrated effectiveness against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus.
- The presence of specific substituents on the pyrazole ring can enhance antimicrobial efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
